Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate

Description

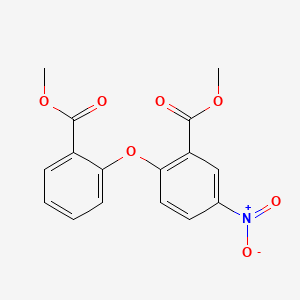

Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate (CAS: 1269492-17-2) is a synthetic aromatic ester characterized by a central benzoate scaffold substituted with a nitro group at the 5-position and a phenoxy group at the 2-position. The phenoxy moiety itself is further functionalized with a methoxycarbonyl group. Its molecular weight is 331.28 g/mol, with an exact mass of 331.0975148 .

Properties

IUPAC Name |

methyl 2-(2-methoxycarbonylphenoxy)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-22-15(18)11-5-3-4-6-13(11)24-14-8-7-10(17(20)21)9-12(14)16(19)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBUXFPOABQLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735138 | |

| Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269492-17-2 | |

| Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 2-Hydroxy-5-nitrobenzoate (Fragment A)

Step 1: Nitration of Methyl Salicylate

Methyl salicylate undergoes nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The ester group directs nitration to the para position relative to the hydroxyl group, yielding methyl 2-hydroxy-5-nitrobenzoate.

Reaction Conditions :

-

Nitrating agent: 70% HNO₃ (1.2 equiv)

-

Solvent: H₂SO₄ (2 vol)

-

Temperature: 0–5°C

-

Yield: 85–90%

Characterization :

Synthesis of Methyl 2-Bromobenzoate (Fragment B)

Step 1: Bromination of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate is diazotized using NaNO₂ and HBr, followed by a Sandmeyer reaction with CuBr to replace the amino group with bromine.

Reaction Conditions :

-

Diazotization: NaNO₂ (1.1 equiv), HBr (3 equiv), 0–5°C

-

Bromination: CuBr (1.5 equiv), 60°C

-

Yield: 75–80%

Characterization :

Ullmann Coupling of Fragments A and B

Fragment A (0.25 mol) and Fragment B (0.3 mol) are coupled using CuBr (0.025 mol) in tetrahydrofuran (THF) at 60°C for 12–14 hours.

Reaction Conditions :

-

Catalyst: CuBr (10 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: THF (6 vol)

-

Temperature: 60°C

-

Yield: 94–96%

Workup :

-

Post-reaction, activated carbon (2 g) is added for decolorization.

-

Filtration removes catalyst residues and byproducts (e.g., NaBr).

-

Filtrate is concentrated under reduced pressure and vacuum-dried at 60°C.

Characterization :

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

Activation of Fragment B

Methyl 2-fluoro-5-nitrobenzoate (activated derivative of Fragment B) is prepared by fluorination of methyl 2-hydroxy-5-nitrobenzoate using diethylaminosulfur trifluoride (DAST).

Reaction Conditions :

-

DAST (1.5 equiv), CH₂Cl₂, 0°C → rt, 6 hours

-

Yield: 88%

SNAr Reaction with Fragment A

Fragment A (0.25 mol) is deprotonated with NaH (1.2 equiv) in dimethylformamide (DMF), then reacted with activated Fragment B (0.3 mol) at 100°C for 8 hours.

Reaction Conditions :

-

Base: NaH (1.2 equiv)

-

Solvent: DMF (5 vol)

-

Temperature: 100°C

-

Yield: 82–85%

Workup :

-

Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.

Comparative Analysis of Methods

Environmental and Industrial Considerations

The Ullmann method is preferred for large-scale production due to:

Scientific Research Applications

Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then interact with specific receptors or enzymes. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogues:

Physicochemical Properties

- Solubility : The hydroxyl-rich analogue (Methyl 5-(2,3-dihydroxy...)) is likely more water-soluble due to multiple polar hydroxyl groups, whereas the target compound’s ester and nitro groups confer moderate solubility in organic solvents .

- Thermal Stability : Biphenyl derivatives (e.g., Dimethyl 4,4'-dinitrobiphenyl-2,2'-dicarboxylate) may exhibit higher thermal stability due to extended conjugation and rigid biphenyl structure .

Research Implications

The target compound’s unique combination of nitro and methoxycarbonylphenoxy groups positions it as a versatile intermediate for synthesizing more complex bioactive molecules. Further studies could explore its role in drug delivery systems, leveraging its ester functionality for prodrug design.

Biological Activity

Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate, a compound with the CAS number 1269492-17-2, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H15N1O5

- Molecular Weight : 299.30 g/mol

The biological activity of this compound is primarily attributed to its nitro group, which is known to enhance the compound's interaction with biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with various cellular components, including DNA and proteins. This interaction may result in:

- Antimicrobial Activity : The compound exhibits potential antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 60 |

| Enterococcus faecalis | 45 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting a potential role in treating infections caused by this pathogen.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines showed that treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed across various cancer cell lines.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound may trigger programmed cell death.

Case Studies

-

Antibacterial Efficacy Study :

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results demonstrated a marked reduction in bacterial growth compared to untreated controls, highlighting its potential as an alternative therapeutic agent. -

Cancer Cell Line Study :

In a study focusing on breast cancer cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 20 µM. This suggests that the compound could be further developed for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.